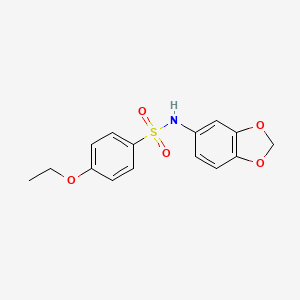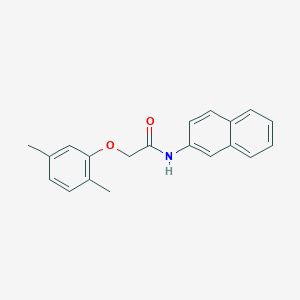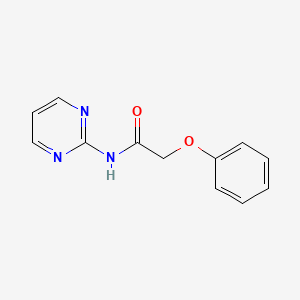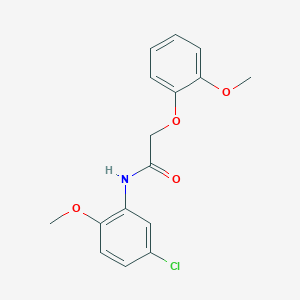![molecular formula C19H22N2O4 B5865760 3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5865760.png)
3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide, also known as PB-22, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in research studies related to the endocannabinoid system.
作用機序
3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide acts as a partial agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors. It binds to the receptors and activates them, leading to downstream signaling pathways that result in various physiological effects. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of neurotransmitter release and ion channel activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce analgesia, reduce inflammation, and modulate immune function. This compound has also been shown to have an appetite-stimulating effect, which could have potential applications in the treatment of anorexia and cachexia. Additionally, this compound has been shown to have anxiolytic and sedative effects.
実験室実験の利点と制限
3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It has high potency and affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. Additionally, this compound has a long half-life and is stable in biological matrices, which makes it suitable for pharmacokinetic and metabolism studies. However, this compound has some limitations as well. It has been shown to have cytotoxic effects in vitro, which could limit its use in certain types of research studies. Additionally, this compound is a Schedule I controlled substance in the United States, which could limit its availability for research purposes.
将来の方向性
There are several future directions for research related to 3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties and reduced toxicity. Additionally, this compound could be used to investigate the role of the endocannabinoid system in various disease states, such as chronic pain, inflammation, and cancer. Another area of interest is the development of analytical methods for the detection and quantification of this compound in biological matrices. Finally, this compound could be used to investigate the potential therapeutic applications of synthetic cannabinoids in various medical conditions.
合成法
The synthesis of 3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide involves the reaction of 3,4-dimethoxybenzoic acid with 2-phenylbutanoyl chloride and N,N-dimethylformamide (DMF) in the presence of triethylamine. The resulting intermediate is then treated with oxalyl chloride and N,N-dimethylformamide dimethyl acetal to obtain the final product. The purity of this compound can be improved by recrystallization from ethanol.
科学的研究の応用
3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide has been used in various research studies related to the endocannabinoid system. It has been shown to bind with high affinity to the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. This compound has been used to investigate the role of the endocannabinoid system in pain modulation, appetite regulation, and immune function. Additionally, this compound has been used to study the pharmacokinetics and metabolism of synthetic cannabinoids.
特性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-15(13-8-6-5-7-9-13)19(22)25-21-18(20)14-10-11-16(23-2)17(12-14)24-3/h5-12,15H,4H2,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPLEUKTXZKLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5865688.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5865694.png)
![methyl 3-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5865705.png)


![7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5865737.png)
![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5865750.png)




![3-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5865785.png)